N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

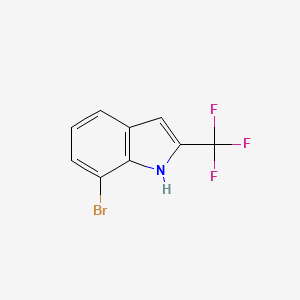

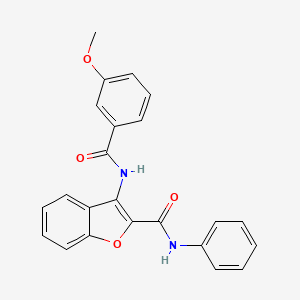

“N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 145352-97-2 . It has a molecular weight of 305.36 . The IUPAC name for this compound is N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Anticancer Applications

N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide derivatives have been explored for their potential as anticancer agents. A study highlighted the synthesis of benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives, showcasing potent anticancer effects against MCF-7 breast carcinoma cell lines. Molecular docking studies were employed to understand the interaction between these compounds and human breast cancer cells, emphasizing their potential in anti-breast cancer activity (Mohamed et al., 2022).

Molecular and Crystal Structures

The molecular structure of derivatives of this compound has been studied to understand their chemical properties. For example, the title compound C15H15N5O4S demonstrated specific intramolecular and intermolecular hydrogen bonds, stabilizing its molecular and crystal structures (Rai et al., 2009).

Antimicrobial and Antitubercular Properties

These compounds have also been evaluated for their antimicrobial and antitubercular properties. Benzene sulfonamide pyrazole oxadiazole derivatives, for instance, showed promising results against pathogens like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activity against M. tuberculosis H37Rv. Molecular docking studies were used to assess the inhibition potential of these compounds against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Shingare et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Sulfonamide drugs, which “N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide” structurally resembles, generally target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides are known to inhibit these enzymes, disrupting crucial biochemical processes in certain bacteria, making them effective antibacterial agents .

Biochemical Pathways

By inhibiting these enzymes, sulfonamides can disrupt nucleotide synthesis and other processes, affecting the growth and reproduction of bacteria .

Pharmacokinetics

Sulfonamides are generally well-absorbed and widely distributed in the body .

Result of Action

The inhibition of key enzymes leads to the disruption of bacterial growth and reproduction, effectively controlling the infection .

特性

IUPAC Name |

N-benzyl-3-(hydrazinecarbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPWRNLJQOGPTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)